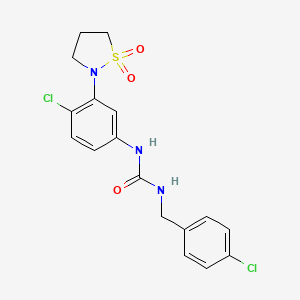

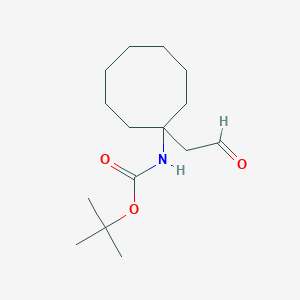

![molecular formula C11H20ClNO2 B2495349 Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride CAS No. 2460755-57-9](/img/structure/B2495349.png)

Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride and related bicyclic structures involves several key steps. For example, Christensen et al. (1983) reported the synthesis of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, highlighting the importance of the bicyclo[2.2.2]octane framework in medicinal chemistry (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983). Palkó et al. (2013) described an efficient resolution and synthesis of enantiomers of 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, highlighting the stereochemical considerations in the synthesis of bicyclic structures (Palkó, Hänninen, Sillanpää, & Fülöp, 2013).

Molecular Structure Analysis

The molecular structure of bicyclic compounds like Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride often features complex arrangements of atoms that confer unique properties. Moriguchi et al. (2014) characterized the molecular structure of a related chiral cyclic amino acid ester, revealing the intricate arrangements and stereochemistry inherent to these molecules (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

Chemical Reactions and Properties

Bicyclic compounds, including Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride, participate in a variety of chemical reactions. These reactions are often influenced by the compound's unique structure. For instance, Andersen et al. (1997) explored the synthesis of potential metabolites through reactions involving bicyclic structures, demonstrating the chemical reactivity of such frameworks (Andersen, Wang, Thompson, & Neumeyer, 1997).

科学的研究の応用

Synthesis and Chemical Structure

- The synthesis of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids and their comparison with widely used aminobicyclo compounds for specificity to membrane transport systems in cancer and hepatoma cells highlights the utility of these compounds in studying amino acid transport mechanisms. These synthesized compounds show potential in discriminating amino acid transport systems due to their reactivity with the Na+-independent amino acid transport system of test cells (Christensen et al., 1983).

- Research on enantiomers of aminobicyclo compounds, including their efficient synthesis and structural determination through NMR spectroscopy and X-ray crystallography, underscores the importance of these compounds in medicinal chemistry and the development of pharmaceuticals (Palkó et al., 2013).

Medicinal Chemistry and Applications

- The gold(III) tetrachloride salt of a related compound, L-cocaine, illustrates the complex interactions between organic molecules and metals, offering insights into potential drug design and the development of new therapeutic agents (Wood et al., 2007).

- Investigations into new conformationally restricted amino acid analogues with a bicyclo[2.2.2]octane skeleton contribute to our understanding of molecular design principles that could influence drug development, particularly in designing molecules with specific biological activities (Buñuel et al., 1996).

Safety and Hazards

特性

IUPAC Name |

methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-11(10(13)14-2)6-7-3-4-8(11)5-9(7)12;/h7-9H,3-6,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDKIPWFIXZNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CCC1CC2N)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

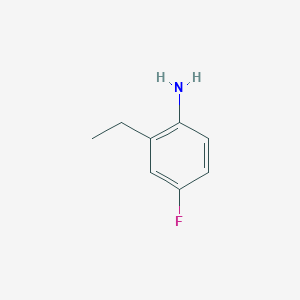

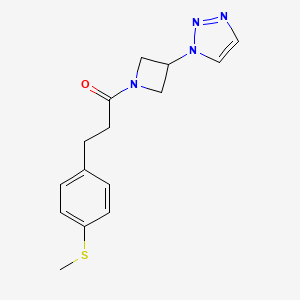

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)

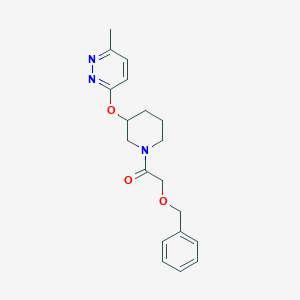

![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)

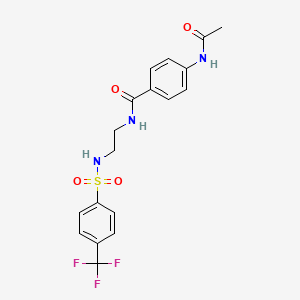

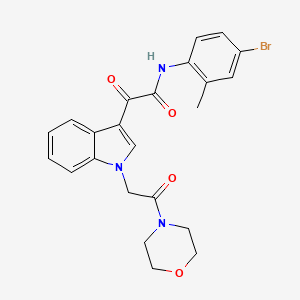

![N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2495281.png)

![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)

![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)

![(E)-[(2,5-Difluorophenyl)methylidene]hydrazine](/img/structure/B2495289.png)